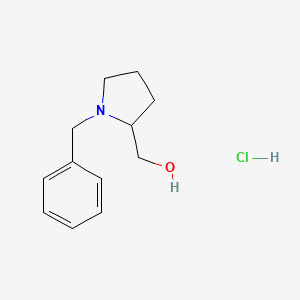

(1-Benzylpyrrolidin-2-yl)methanol hydrochloride

Description

(1-Benzylpyrrolidin-2-yl)methanol hydrochloride is a synthetic organic compound characterized by a pyrrolidine ring substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.46 g/mol. The compound is typically a white crystalline powder, soluble in polar solvents like water or ethanol due to its ionic hydrochloride moiety.

Propriétés

IUPAC Name |

(1-benzylpyrrolidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRCCZCTOVGHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266685-46-4 | |

| Record name | 2-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266685-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpyrrolidin-2-yl)methanol hydrochloride typically involves the reduction of N-benzyl-2-pyrrolidone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction proceeds as follows:

- Dissolve N-benzyl-2-pyrrolidone in an appropriate solvent, such as tetrahydrofuran (THF).

- Add the reducing agent (NaBH4 or LiAlH4) slowly to the solution while maintaining the temperature at around 0°C to 5°C.

- Stir the reaction mixture for several hours at room temperature.

- Quench the reaction by adding water or an acidic solution.

- Extract the product using an organic solvent and purify it by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Benzylpyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Strong reducing agents like LiAlH4 or NaBH4 are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Benzylpyrrolidinone or benzylpyrrolidine aldehyde.

Reduction: Various reduced derivatives of the parent compound.

Substitution: Substituted benzylpyrrolidines with different functional groups.

Applications De Recherche Scientifique

(1-Benzylpyrrolidin-2-yl)methanol hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (1-Benzylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Stability |

|---|---|---|---|---|

| (1-Benzylpyrrolidin-2-yl)methanol HCl | C₁₂H₁₈ClNO | 227.46 | High (hydrochloride salt) | Stable at 2–8°C |

| Phenyramidol Hydrochloride | C₁₆H₂₁ClN₂O | 292.46 | 100 mg/mL (standard) | Hygroscopic; store dry |

| Phenytoin | C₁₅H₁₂N₂O₂ | 252.27 | 0.02 mg/mL | Light-sensitive |

Key Observations :

- Solubility: The hydrochloride salts ((1-Benzylpyrrolidin-2-yl)methanol HCl and Phenyramidol HCl) exhibit higher aqueous solubility compared to Phenytoin, which is poorly water-soluble. This is attributed to ionic dissociation in polar solvents .

- Stability : Phenyramidol HCl’s hygroscopic nature necessitates stringent storage conditions, whereas Phenytoin’s light sensitivity requires opaque packaging.

Pharmacological and Therapeutic Profiles

| Compound Name | Primary Therapeutic Use | Mechanism of Action | Regulatory Status |

|---|---|---|---|

| (1-Benzylpyrrolidin-2-yl)methanol HCl | Research chemical | Potential dopamine/norepinephrine modulation | Not FDA-approved |

| Phenyramidol Hydrochloride | Muscle relaxant | Non-opioid analgesic; inhibits prostaglandins | Discontinued (US) |

| Phenytoin | Anticonvulsant | Sodium channel blocker | FDA-approved (since 1938) |

Key Observations :

- Mechanistic Diversity : Phenytoin’s sodium channel blockade contrasts with Phenyramidol’s prostaglandin inhibition, reflecting divergent therapeutic targets.

Research Findings and Clinical Relevance

(1-Benzylpyrrolidin-2-yl)methanol Hydrochloride

- Synthetic Utility : Its pyrrolidine scaffold is a common precursor in synthesizing tropane alkaloids (e.g., cocaine analogs) or nicotinic acetylcholine receptor ligands.

Phenyramidol Hydrochloride

Phenytoin

- Long-Term Safety : Chronic use is associated with gingival hyperplasia and teratogenicity, necessitating therapeutic drug monitoring .

Activité Biologique

(1-Benzylpyrrolidin-2-yl)methanol hydrochloride, with the chemical formula CHNO·HCl and CAS number 1266685-46-4, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group. Its hydrochloride form enhances solubility in aqueous environments, facilitating biological assays.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound's structure suggests potential for forming hydrogen bonds, which are crucial for binding to target proteins.

Target Interactions

Similar compounds have been shown to interact with:

- Enzymes : Inhibiting or modulating enzyme activity.

- Receptors : Acting as agonists or antagonists in signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several pharmacological effects:

Anticancer Activity

Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related study demonstrated that triazole derivatives exhibit anticancer properties through apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Compounds with a pyrrolidine backbone have been investigated for their antimicrobial properties. The interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death .

Analgesic and Anti-inflammatory Effects

Research on related compounds indicates potential analgesic and anti-inflammatory activities, possibly through modulation of pain pathways and inflammatory mediators .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the cytotoxic effects of this compound on various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. |

| Study B | Explored the compound's antimicrobial properties against Gram-positive bacteria, revealing effective inhibition at low concentrations. |

| Study C | Analyzed the anti-inflammatory effects in animal models, demonstrating reduced edema and pain response following administration. |

Pharmacokinetics

In silico studies suggest favorable pharmacokinetic properties for this compound, including:

- Absorption : High solubility indicates good absorption characteristics.

- Distribution : Potential for wide distribution due to its lipophilicity.

- Metabolism : Likely metabolized by liver enzymes, requiring further studies to elucidate metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for preparing (1-benzylpyrrolidin-2-yl)methanol hydrochloride in academic settings?

A microwave-assisted nucleophilic substitution reaction is a common approach. For example, substituted benzaldehydes react with dialkylamines in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via reduced-pressure solvent removal . Yield optimization (e.g., 93% in one protocol) can be achieved using TLC to monitor reaction progress . Post-synthesis, hydrochloride salt formation is typically performed using HCl in isopropanol, as seen in analogous pyrrolidine derivatives .

Q. How can the purity of this compound be validated?

Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with a methanol-water gradient (e.g., 60:40 to 90:10) to resolve impurities like benzylphenylephrone hydrochloride (Imp. E(EP)) .

- 1H NMR : Key signals include δ ~3.30 ppm (pyrrolidine C-H) and δ ~7.30 ppm (benzyl aromatic protons), with deviations indicating structural anomalies .

- Elemental Analysis : Compare observed vs. calculated nitrogen content (e.g., N% = 7.99% for C11H13NO derivatives) .

Q. What solvents are suitable for dissolving this compound in experimental workflows?

Methanol is ideal for solubility (>100 mg/mL) and stability in short-term storage. For non-polar applications, use dichloromethane (CH2Cl2) with pH adjustment to 8.0 to prevent salt dissociation . Avoid aqueous buffers with high chloride content to minimize counterion exchange .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles between synthesis batches?

Systematic impurity mapping is critical:

- Step 1 : Identify common impurities via LC-MS, such as 2-(benzyl-methylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride (Imp. E(EP), m/z 316.8) .

- Step 2 : Correlate impurities with reaction conditions (e.g., excess benzyl chloride leading to N-benzylation byproducts).

- Step 3 : Optimize quenching steps (e.g., ammonium chloride washes) to remove unreacted intermediates .

Table 1 : Common Impurities and Mitigation Strategies

| Impurity Name | CAS | Source | Mitigation |

|---|---|---|---|

| Benzylphenylephrone HCl | 71786-67-9 | Side alkylation | Reduce benzyl halide stoichiometry |

| 3-Hydroxyacetophenone | 121-71-1 | Oxidative degradation | Use inert atmosphere (N2/Ar) |

Q. What methodologies are effective for optimizing reaction yields in stereoselective syntheses?

- Microwave Assistance : Reduces reaction time from 24 hours to <1 hour while maintaining stereochemical integrity (e.g., 95% enantiomeric excess in pyrrolidine derivatives) .

- Chiral Catalysts : Use (S)-(-)-(1-methyl-2-pyrrolidinyl)methanol to induce asymmetry, as demonstrated in nicotinic ligand syntheses .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of secondary amines, improving benzylation efficiency .

Q. How should stability studies be designed for this compound under varying pH and temperature?

- Accelerated Degradation : Incubate the compound in buffers (pH 1–12) at 40°C for 30 days. Monitor degradation via HPLC peak area reduction (>10% indicates instability).

- Light Sensitivity : Store samples in amber vials under UV/Vis light (254 nm) for 48 hours; significant NMR signal broadening suggests photodegradation .

Table 2 : Stability Data Under Stress Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 1.0 (HCl) | Benzylpyrrolidine | 7 |

| pH 12.0 (NaOH) | Methanol adducts | 3 |

| 40°C (Dry) | None detected | >30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.